molecular formula C14H18N4O2 B2596040 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea CAS No. 2034464-69-0

3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea

Cat. No.: B2596040
CAS No.: 2034464-69-0
M. Wt: 274.324
InChI Key: SSBUCBWTLLWSKQ-UHFFFAOYSA-N
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Description

3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid architecture combining a furan ring, a pyrazine core, and a urea moiety, structural motifs commonly associated with diverse biological activities . The presence of the pyrazine ring, a nitrogen-rich heterocycle, suggests potential for the compound to act as a kinase inhibitor or to interact with various enzymatic targets . The urea functional group is a well-known pharmacophore that often facilitates hydrogen bonding with biological targets, a feature present in many approved pharmaceuticals and bioactive molecules . Furthermore, the furan-2-yl substituent is a common heterocyclic component in numerous compounds with confirmed pharmacological profiles, underscoring the research value of this chemical scaffold . This compound is intended for research applications such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. Researchers can utilize it to explore new chemical space in the development of potential therapeutic agents. Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-tert-butyl-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)18-13(19)17-9-10-12(16-7-6-15-10)11-5-4-8-20-11/h4-8H,9H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBUCBWTLLWSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=NC=CN=C1C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with the pyrazine derivative.

    Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes involving pyrazine or furan derivatives.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea involves its interaction with specific molecular targets. The furan and pyrazine rings can interact with enzymes or receptors, leading to modulation of their activity. The urea moiety can form hydrogen bonds with target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}carbamate
  • 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}thiourea

Uniqueness

3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and pyrazine rings, along with the urea moiety, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Biological Activity

3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea can be described by its molecular formula C13H16N4OC_{13}H_{16}N_4O and a molecular weight of 248.30 g/mol. The compound features a urea functional group linked to a tert-butyl group and a pyrazine moiety substituted with a furan ring.

Antitumor Activity

Recent studies have highlighted the antitumor properties of urea derivatives, including those similar to 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea. For instance, compounds within this class have demonstrated significant cytotoxic activity against various cancer cell lines, including:

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
EKVX (Lung Cancer)1.721.525.9
OVCAR-4 (Ovarian)28.715.927.9
PC-3 (Prostate)15.127.915.1

These values suggest that urea derivatives exhibit a broad spectrum of antitumor activity, which could be attributed to their ability to inhibit critical cellular processes involved in cancer progression .

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. For example, certain urea derivatives have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various cellular processes including apoptosis and cell cycle regulation .

Antimicrobial Activity

In addition to antitumor effects, some studies indicate that urea derivatives may possess antimicrobial properties. Compounds structurally related to 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea have been evaluated for their minimum inhibitory concentrations (MIC) against pathogenic bacteria:

Bacteria MIC (µg/mL)
Staphylococcus aureus0.03 - 0.06
Streptococcus pyogenes0.06 - 0.12
Haemophilus influenzae0.25 - 1

These findings suggest that compounds in this class may be effective against common bacterial infections, providing a potential avenue for therapeutic development .

Case Studies

Several case studies have documented the biological activity of urea derivatives similar to our compound of interest:

  • Antitumor Efficacy : A study involving the synthesis of various urea derivatives demonstrated that specific modifications could enhance cytotoxicity against human cancer cell lines, indicating that structural variations significantly impact biological activity.
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of urea derivatives against clinical isolates, revealing promising results that warrant further investigation into their therapeutic potential.

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